Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Overview
Description
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a hydroxyl group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of 2-hydroxyacetophenone to obtain 5-bromo-2-hydroxyacetophenone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of 2-(5-bromo-2-oxo-phenyl)acetate.
Reduction: Formation of 2-(5-bromo-2-hydroxyphenyl)ethanol.
Scientific Research Applications
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(5-chloro-2-hydroxyphenyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 2-(5-bromo-2-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
These compounds share similar chemical properties but may exhibit different reactivities and applications due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRSBPSKXJFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445462 | |
Record name | ETHYL 2-(5-BROMO-2-HYDROXYPHENYL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220801-65-0 | |
Record name | ETHYL 2-(5-BROMO-2-HYDROXYPHENYL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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